4-(Methylamino)-1-phenylpyridin-2(1H)-one
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Overview
Description
4-(Methylamino)-1-phenylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-phenylpyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with aniline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Methylamino)-1-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features but different functional groups.
2-(Pyridin-2-yl)pyrimidine: Another pyridine derivative with distinct biological activities.
Uniqueness
4-(Methylamino)-1-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62617-55-4 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(methylamino)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-13-10-7-8-14(12(15)9-10)11-5-3-2-4-6-11/h2-9,13H,1H3 |
InChI Key |
RGBJSXPUJAYIKF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)N(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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